molecular formula C27H25N3O3 B1258631 1-[(4-methylphenyl)methyl]-2,4-dioxo-N-(phenylmethyl)-3-prop-2-enyl-7-quinazolinecarboxamide

1-[(4-methylphenyl)methyl]-2,4-dioxo-N-(phenylmethyl)-3-prop-2-enyl-7-quinazolinecarboxamide

Cat. No. B1258631
M. Wt: 439.5 g/mol
InChI Key: WPNKDUDJIYYWAC-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)methyl]-2,4-dioxo-N-(phenylmethyl)-3-prop-2-enyl-7-quinazolinecarboxamide is a member of quinazolines.

Scientific Research Applications

Corrosion Inhibition

Quinazoline derivatives, including those similar to the specified compound, have been studied for their corrosion inhibition properties. For instance, Kumar et al. (2020) investigated the corrosion inhibition ability of three new quinazoline derivatives on mild steel in acidic medium. These derivatives exhibited excellent corrosion inhibition efficiencies up to 95.50%, suggesting their potential as corrosion inhibitors in industrial applications (Kumar et al., 2020).

Antimicrobial and Antitubercular Properties

Quinazoline derivatives have shown promise in antimicrobial and antitubercular activities. Nagaladinne et al. (2020) synthesized quinazolin-4-ones connected to 1,3-thiazole and found them to exhibit significant antibacterial action, including against Mycobacterium tuberculosis (Nagaladinne et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

Quinazoline derivatives have been utilized in the development of OLEDs. A study by T. and et al. (2001) explored the use of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines, a type of quinazoline derivative, as emitting materials in OLEDs, indicating their potential in electronic and display technologies (T. and et al., 2001).

Antitumor and Pharmacological Applications

Several studies have investigated the antitumor and other pharmacological applications of quinazoline derivatives. For example, Bavetsias et al. (2002) designed and synthesized water-soluble analogues of a quinazolin-4-one-based antitumor agent, demonstrating significant cytotoxicity and novel biochemical characteristics (Bavetsias et al., 2002).

Analgesic and Anti-inflammatory Activities

The potential of quinazoline derivatives in analgesic and anti-inflammatory activities has been explored. Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring and evaluated them for analgesic and anti-inflammatory activities, with some derivatives showing potent effects (Dewangan et al., 2016).

properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-benzyl-1-[(4-methylphenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C27H25N3O3/c1-3-15-29-26(32)23-14-13-22(25(31)28-17-20-7-5-4-6-8-20)16-24(23)30(27(29)33)18-21-11-9-19(2)10-12-21/h3-14,16H,1,15,17-18H2,2H3,(H,28,31)

InChI Key

WPNKDUDJIYYWAC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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